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Compound of Interest

Compound Name: 1-methoxy-2,3-dimethylbutan-2-ol

CAS No.: 53892-35-6

Cat. No.: B6148401

Get Quote

Part 1: Executive Summary & Chemical Identity
1-Methoxy-2,3-dimethylbutan-2-ol (CAS: 53892-35-6) is a tertiary alcohol building block

characterized by significant steric bulk and a

-methoxy ether functionality. Its stability profile is defined by two competing structural features:
the thermodynamic stability of the tertiary alcohol center against oxidation, and its kinetic lability
toward acid-catalyzed dehydration.

For researchers in drug development and synthesis, this molecule presents a moderate

stability risk. It is stable under neutral and basic conditions but highly sensitive to acidic

environments and oxidative radical stress (peroxide formation) during long-term storage.

Chemical Identity Table[1]
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Property Specification

IUPAC Name 1-Methoxy-2,3-dimethylbutan-2-ol

CAS Number 53892-35-6

Molecular Formula

Molecular Weight 132.20 g/mol

Structural Class
Tertiary Alcohol;

-Methoxy Ether

Chirality

One stereocenter at C3 (if C2 is considered

achiral due to symmetry? No, C2 is chiral: -OH,

-Me, -CH(Me)2, -CH2OMe). Two chiral centers

(C2, C3).

Key Reactivity Acid-catalyzed elimination; Ether autoxidation.

Part 2: Critical Stability Analysis
Hydrolytic & Acid-Catalyzed Instability (Major Pathway)
The most critical degradation pathway for 1-methoxy-2,3-dimethylbutan-2-ol is acid-

catalyzed dehydration. As a tertiary alcohol, the hydroxyl group at C2 is easily protonated,

leading to the loss of water and the formation of a tertiary carbocation.

This carbocation is stabilized by the inductive effect of the adjacent alkyl groups but

destabilized by the electron-withdrawing

-methoxy group. However, once formed, it rapidly undergoes elimination to form alkenes.

Mechanism: E1 Elimination.

Driving Force: Formation of a stable, substituted alkene (Zaitsev product).

Risk Factor: High. Exposure to pH < 4.0 or Lewis acids (e.g.,

,
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) will trigger rapid degradation.

Pathway Visualization: Acid-Catalyzed Dehydration
The following diagram illustrates the bifurcation between the thermodynamic (Zaitsev) and

kinetic (Hofmann) products.
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Caption: Acid-catalyzed E1 elimination mechanism showing the divergence to the

thermodynamically stable Zaitsev alkene.

Oxidative Stability & Peroxide Formation
While the tertiary alcohol group is chemically inert to standard oxidants (e.g.,

, Chromic acid) because it lacks an

-hydrogen, the methoxy ether moiety introduces a specific storage risk.

Autoxidation: The methylene group (

) adjacent to the ether oxygen (Position 1) is susceptible to radical abstraction by
atmospheric oxygen.

Mechanism: Formation of a hydroperoxide at C1 (

).
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Consequence: Accumulation of explosive peroxides over time, particularly if stored in non-

inert conditions.

Mitigation: Must be stored with antioxidants (e.g., BHT) or under Nitrogen/Argon.

Thermal Stability
The molecule is thermally stable up to approximately 100°C under neutral conditions. However,

in the presence of trace acids (even from glass surfaces), thermal energy accelerates the

dehydration process described above.

Part 3: Metabolic Stability (In Vitro/In Vivo)
In drug discovery contexts, understanding the metabolic fate of this building block is crucial.

The tertiary alcohol is generally resistant to direct glucuronidation due to steric hindrance (the

"neopentyl-like" environment created by the adjacent isopropyl and methyl groups).

The primary metabolic clearance pathway is expected to be O-demethylation driven by

Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), followed by oxidation of the resulting

primary alcohol.
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Caption: Predicted Phase I and Phase II metabolic clearance pathways involving CYP-

mediated O-demethylation.

Part 4: Experimental Protocols & Handling
Analytical Methodology: Quality Control
To verify the integrity of 1-methoxy-2,3-dimethylbutan-2-ol, the following multi-modal

approach is required.

Method Purpose Key Marker/Signal

GC-FID/MS Purity & Volatile Impurities

Parent Peak: High retention

time. Impurity: Look for early-

eluting alkenes (dehydration

products).

1H-NMR Identity Verification

Methoxy Singlet:

ppm. Diastereomers: Distinct

methyl doublets for the

isopropyl group due to chirality.

Peroxide Test Safety

KI Starch Paper: Essential

before distillation or heating.

Positive = Purple/Blue.

Storage Protocol
Atmosphere: Blanket with dry Nitrogen or Argon.

Temperature: Refrigerate (2-8°C) to inhibit autoxidation.

Container: Amber glass (protects from photo-initiated radical formation) with Teflon-lined

caps.

Additives: If used as a solvent or bulk reagent, stabilize with 10-50 ppm BHT (Butylated

hydroxytoluene).
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Synthesis/Purification Note
If purifying this compound via distillation, never distill to dryness due to the peroxide risk.

Ensure the distillation apparatus is base-washed (e.g., with

solution) to remove acidic sites on the glass that could catalyze dehydration during heating.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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